molecular formula C12H4Cl4O B3066476 1,4,6,8-Tetrachlorodibenzofuran CAS No. 82911-58-8

1,4,6,8-Tetrachlorodibenzofuran

Cat. No. B3066476
CAS RN: 82911-58-8
M. Wt: 306 g/mol
InChI Key: VHOBVPNETFRJED-UHFFFAOYSA-N
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Description

1,4,6,8-Tetrachlorodibenzofuran (TCDF) belongs to the family of chlorinated dibenzofurans (CDFs) . These compounds contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . Among the 135 congeners in the CDF family, those containing chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are particularly harmful. TCDF is not intentionally produced by industry but is often an unwanted impurity in processes involving chlorinated compounds. It is a persistent environmental pollutant and has been associated with adverse health effects .


Synthesis Analysis

TCDF is typically formed as an unwanted by-product during burning processes of organic materials or as a side product in organic synthesis. Its synthesis is not deliberately pursued due to its toxicity and environmental impact .


Molecular Structure Analysis

The chemical formula for TCDF is C12H4Cl4O , with an average molecular mass of 305.972 g/mol . The compound is a colorless solid with no distinguishable odor at room temperature. Its structure consists of a tetrachlorinated dibenzofuran backbone .


Chemical Reactions Analysis

The reaction mechanisms between TCDF and the methylidyne radical (CH) have been studied. The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via insertion modes, leading to the formation of multiple products . These reactions are exothermic and spontaneous. The most favorable channel involves the insertion of CH into the C–C bond , except for the C atoms attached to chlorine. The IR spectra and hyperfine coupling constants of the dominant products have been investigated .


Physical And Chemical Properties Analysis

  • Density : 1.8 g/cm^3

Mechanism of Action

TCDF acts via the aryl hydrocarbon (AH) receptor , which is present in all cells. This receptor is a transcription factor involved in gene expression. High doses of TCDF can alter the expression of several hundred genes, affecting various biological processes .

Safety and Hazards

  • Safety Recommendations : Follow safety precautions and avoid exposure

properties

IUPAC Name

1,4,6,8-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBVPNETFRJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232087
Record name 1,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82911-58-8
Record name 1,4,6,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AP9359I9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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